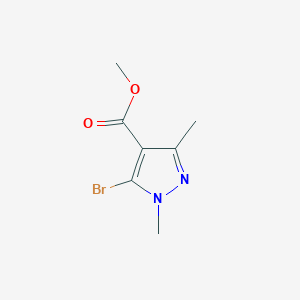
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a suitable chalcone with hydrazine derivatives under reflux conditions in ethanol, often in the presence of a catalyst such as glacial acetic acid . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazoline derivatives.
科学的研究の応用
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
作用機序
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Methyl 5-bromo-1,3-dimethyl-pyrazole-4-carboxylate can be compared with other pyrazole derivatives such as:
Methyl 1,3-dimethyl-pyrazole-4-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
5-Bromo-1,3-dimethyl-pyrazole-4-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
1,3-Dimethyl-pyrazole-4-carboxylate: Lacks both the bromine atom and the ester group, resulting in distinct chemical properties.
These comparisons highlight the unique features of this compound, such as its specific reactivity due to the presence of the bromine atom and ester group.
特性
分子式 |
C7H9BrN2O2 |
|---|---|
分子量 |
233.06 g/mol |
IUPAC名 |
methyl 5-bromo-1,3-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)10(2)9-4/h1-3H3 |
InChIキー |
MNBMFNMAQTZADS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C(=O)OC)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















